tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate is a synthetic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a purine derivative, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate typically involves multiple steps. One common method starts with the protection of the amino group of the purine derivative using a tert-butoxycarbonyl (Boc) group. This is followed by the alkylation of the protected purine with an appropriate alkylating agent to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a hydroxyethyl group instead of the purine derivative.
tert-Butyl N-(2-aminoethyl)carbamate: Contains an aminoethyl group instead of the purine derivative.
Uniqueness
tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate is unique due to the presence of the purine derivative, which imparts specific biological activities and potential therapeutic applications that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C13H20N6O3 |
---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H20N6O3/c1-13(2,3)22-12(21)18(4)5-6-19-10-8(17-11(19)20)9(14)15-7-16-10/h7H,5-6H2,1-4H3,(H,17,20)(H2,14,15,16) |
InChI Key |
YFXUYCPSDWHAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1C2=NC=NC(=C2NC1=O)N |
Origin of Product |
United States |
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